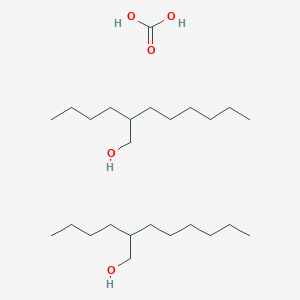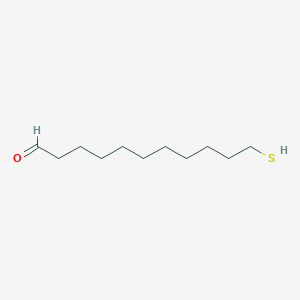
11-Sulfanylundecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Sulfanylundecanal is an organic compound with the molecular formula C11H22OS It is characterized by the presence of a sulfanyl group (-SH) attached to an undecanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Sulfanylundecanal typically involves the introduction of a sulfanyl group to an undecanal precursor. One common method is the thiolation of undecanal using thiol reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
11-Sulfanylundecanal undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 11-Sulfanylundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-Sulfanylundecanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 11-Sulfanylundecanal involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to the modulation of biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Undecanal: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
11-Mercaptoundecanoic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and applications.
11-Bromoundecanal:
Uniqueness
11-Sulfanylundecanal is unique due to the presence of both an aldehyde and a sulfanyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and biochemical research .
Properties
CAS No. |
144314-69-2 |
|---|---|
Molecular Formula |
C11H22OS |
Molecular Weight |
202.36 g/mol |
IUPAC Name |
11-sulfanylundecanal |
InChI |
InChI=1S/C11H22OS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h10,13H,1-9,11H2 |
InChI Key |
IIUKIXWEKFNLLM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCS)CCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


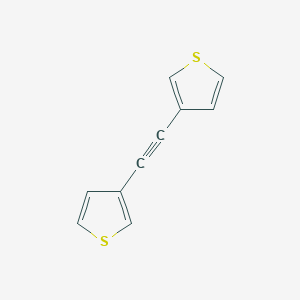
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
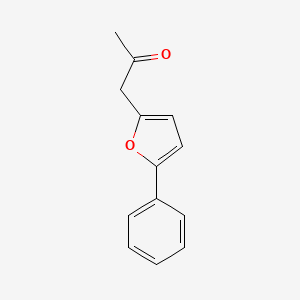
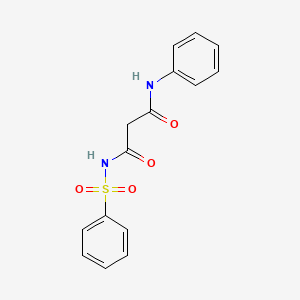
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
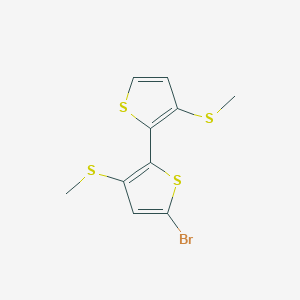
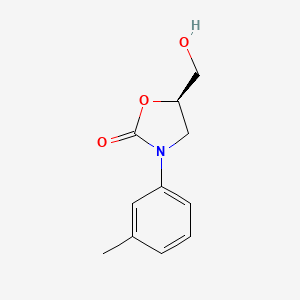
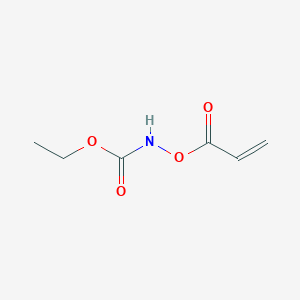
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
